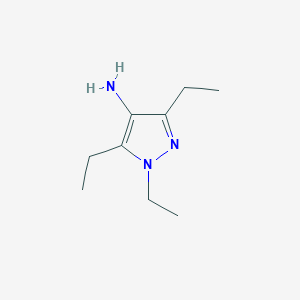

Triethyl-1H-pyrazol-4-amine

Description

Significance of Pyrazole (B372694) Derivatives in Advanced Organic Chemistry and Materials Science

Pyrazole derivatives are a special class of N-heterocyclic compounds that have garnered significant attention due to their wide-ranging applications. mdpi.com These five-membered aromatic rings containing two adjacent nitrogen atoms are fundamental components in pharmaceuticals, agrochemicals, and materials science. mdpi.comorientjchem.orgresearchgate.net Their synthetic versatility allows for the creation of a diverse array of molecules with tailored properties. mdpi.com In materials science, pyrazole-containing compounds have been investigated for their potential use as cosmetic colorings, UV stabilizers, and even as components in liquid crystals. mdpi.com

Overview of Aminopyrazoles as Versatile Heterocyclic Scaffolds

Aminopyrazoles are a subset of pyrazoles that feature an exocyclic amino group, which imparts specific reactivity and makes them valuable synthons for more complex molecules. chim.it The position of the amino group on the pyrazole ring (3, 4, or 5) significantly influences the compound's chemical behavior and subsequent applications. mdpi.com 5-Aminopyrazoles, in particular, are recognized as versatile building blocks for constructing a variety of fused heterocyclic systems. nih.govmdpi.com The presence of multiple nucleophilic sites in aminopyrazoles allows for a rich and diverse chemistry, enabling their use in multicomponent reactions to create complex molecular architectures. researchgate.net

Scope and Research Trajectory of Triethyl-1H-pyrazol-4-amine Studies

Currently, publicly available research specifically on "this compound" is limited. The majority of research focuses on the broader class of aminopyrazoles or on pyrazoles with different substitution patterns, such as trimethyl- or phenyl-substituted pyrazoles. nih.govmdpi.comnih.gov Studies on related compounds like 1,3,5-trimethyl-1H-pyrazol-4-amine indicate that these molecules serve as key intermediates in the synthesis of more complex structures with potential biological activities. nih.govontosight.ai The research trajectory for aminopyrazoles in general points towards their continued use in the development of novel compounds for medicinal chemistry and materials science, suggesting that this compound holds similar potential as a valuable, yet underexplored, chemical entity. chim.itmdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C9H17N3 |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

1,3,5-triethylpyrazol-4-amine |

InChI |

InChI=1S/C9H17N3/c1-4-7-9(10)8(5-2)12(6-3)11-7/h4-6,10H2,1-3H3 |

InChI Key |

RQTZFMUJOGHCNV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NN1CC)CC)N |

Origin of Product |

United States |

Synthetic Methodologies

The synthesis of aminopyrazoles is a well-established area of organic chemistry, with several general methods applicable to the preparation of compounds like Triethyl-1H-pyrazol-4-amine.

One of the most common and versatile methods for synthesizing the pyrazole (B372694) core is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine (B178648) derivative. nih.gov For the synthesis of 4-aminopyrazoles specifically, a common strategy involves the use of precursors where the 4-position can be converted to an amino group. For instance, the reduction of a 4-nitro-pyrazole derivative is a viable route. A typical procedure involves reacting a substituted 4-nitro-1H-pyrazole with a reducing agent like iron powder in the presence of an acid. echemi.com

Another prominent method for pyrazole synthesis is the [3+2] cycloaddition reaction between a nitrile imine and an alkyne. organic-chemistry.org Variations of this approach, including palladium-catalyzed four-component coupling reactions, offer a high degree of control over the substitution pattern of the final pyrazole product. organic-chemistry.org

While specific high-yield synthetic routes for this compound are not extensively documented in the available literature, the general principles of pyrazole synthesis provide a solid foundation for its preparation. The table below outlines some general methods for pyrazole synthesis that could be adapted for this compound.

| Synthetic Method | Reactants | General Conditions | Potential for this compound Synthesis |

| Cyclocondensation | 1,3-Diketone and Hydrazine | Reflux in a suitable solvent, often with an acid or base catalyst. | High, by selecting the appropriately substituted diketone and hydrazine. |

| Reduction of 4-Nitro-pyrazole | 4-Nitro-pyrazole derivative and a reducing agent (e.g., Fe/HCl, Pd/C) | Varies depending on the reducing agent. | High, if the corresponding 4-nitro-triethyl-pyrazole is accessible. |

| [3+2] Cycloaddition | Nitrile imine and an alkyne | Often proceeds under mild conditions. | Moderate to high, depending on the availability of the required substituted precursors. |

| Multi-component Reactions | Aldehydes, malononitrile (B47326), and hydrazines | Often catalyzed and can be performed in environmentally friendly solvents. mdpi.comjsynthchem.com | Moderate, as this often leads to 5-aminopyrazole-4-carbonitriles. |

Reactivity and Transformations

The reactivity of Triethyl-1H-pyrazol-4-amine is dictated by the pyrazole (B372694) ring and the amino substituent. Aminopyrazoles are known to be versatile C,N-binucleophiles, participating in a variety of chemical transformations. researchgate.net

The amino group at the C4 position can undergo typical reactions of primary amines, such as acylation, alkylation, and sulfonylation. nih.gov For example, reaction with a carbonyl chloride in the presence of a base would be expected to form the corresponding amide. ontosight.ai

The pyrazole ring itself can also participate in reactions. The nitrogen atoms of the pyrazole ring can be alkylated, and the carbon atoms can undergo electrophilic substitution, although the directing effects of the existing substituents would need to be considered. Laccase-mediated C-4 arylation of 5-aminopyrazoles has been reported, suggesting that similar enzymatic or chemical methods could be explored for the functionalization of 4-aminopyrazoles. nih.gov

Furthermore, the polyfunctional nature of aminopyrazoles makes them excellent candidates for the synthesis of fused heterocyclic systems through cyclization and cycloaddition reactions. mdpi.comresearchgate.net

Advanced Characterization

The structural elucidation of Triethyl-1H-pyrazol-4-amine would rely on a combination of modern spectroscopic techniques.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the molecular structure. In the ¹H NMR spectrum, one would expect to see signals corresponding to the ethyl groups (triplets and quartets) and the N-H protons of the amino group. The chemical shifts of the pyrazole (B372694) ring protons would provide information about the electronic environment of the ring. For comparison, in 1,3,5-trimethyl-1H-pyrazol-4-amine, the methyl protons appear as singlets in the range of 1.94-3.50 ppm. echemi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy would be useful for identifying the functional groups present in the molecule. Characteristic peaks would be expected for the N-H stretching vibrations of the amino group (typically in the range of 3300-3500 cm⁻¹) and the C=N and C=C stretching vibrations of the pyrazole ring.

The following table summarizes the expected characterization data for this compound based on the analysis of related compounds.

| Technique | Expected Observations |

| ¹H NMR | Signals for ethyl groups (triplets and quartets), N-H protons, and pyrazole ring protons. |

| ¹³C NMR | Resonances for the carbon atoms of the ethyl groups and the pyrazole ring. |

| HRMS | A molecular ion peak corresponding to the exact mass of C₉H₁₇N₃. |

| IR Spectroscopy | N-H stretching bands, C-H stretching bands, and C=N/C=C stretching bands. |

Theoretical Studies

Computational chemistry provides valuable insights into the structure, properties, and reactivity of molecules like Triethyl-1H-pyrazol-4-amine. Density Functional Theory (DFT) is a widely used method for such investigations. kfupm.edu.samdpi.comresearchgate.net

Theoretical studies on aminopyrazoles have often focused on tautomerism, comparing the relative stabilities of the different amino-substituted isomers. mdpi.com For this compound, DFT calculations could be used to:

Optimize the molecular geometry and predict bond lengths and angles.

Calculate the vibrational frequencies and compare them with experimental IR and Raman spectra.

Determine the frontier molecular orbitals (HOMO and LUMO) to understand its electronic properties and reactivity. researchgate.net

Predict the NMR chemical shifts to aid in the interpretation of experimental spectra.

Investigate the reaction mechanisms of its various transformations.

Studies on related pyrazole (B372694) derivatives have shown good agreement between theoretical calculations and experimental results, highlighting the predictive power of these methods. mdpi.comresearchgate.net

Applications/future Directions

Established Reaction Pathways for Pyrazole Ring Formation Incorporating Amine Functionality

Traditional methods for the synthesis of aminopyrazoles have long relied on the cyclocondensation of bifunctional reagents. These pathways are valued for their reliability and the accessibility of starting materials.

Condensation Reactions of β-Ketonitriles with Hydrazine (B178648) Derivatives

One of the most versatile and widely used methods for synthesizing 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazine and its derivatives. beilstein-journals.orgnih.gov This reaction proceeds through a well-established mechanism. Initially, the hydrazine attacks the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. beilstein-journals.orgnih.gov This is followed by an intramolecular cyclization, where the second nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring. beilstein-journals.orgnih.gov While the hydrazone intermediate is rarely isolated, its formation has been reported in specific reactions. beilstein-journals.org

This methodology has been successfully employed to synthesize a wide array of 5-aminopyrazoles, including those with heteroaryl and trifluoromethyl substituents. beilstein-journals.orgnih.gov For instance, the reaction of trifluoroacetylbenzyl cyanide with heteroarylhydrazines yields biologically active 5-amino-1-heteroaryl-3-trifluoromethylpyrazoles. beilstein-journals.orgnih.gov A solid-phase synthesis approach has also been developed, utilizing an enamine nitrile which is hydrolyzed to a β-ketonitrile derivative before reacting with hydrazines. nih.govbeilstein-journals.org

| Reactant 1 | Reactant 2 | Product | Reference |

| β-Ketonitrile | Hydrazine | 5-Aminopyrazole | beilstein-journals.orgnih.gov |

| Trifluoroacetylbenzyl cyanide | Heteroarylhydrazine | 5-Amino-1-heteroaryl-3-trifluoromethylpyrazole | beilstein-journals.orgnih.gov |

| Enamine nitrile (hydrolyzed) | Hydrazine | 5-Aminopyrazole (solid-phase) | nih.govbeilstein-journals.org |

Synthesis from Malononitrile (B47326) and its Analogues with Hydrazines

Malononitrile and its derivatives are valuable precursors for the synthesis of 3,5-diaminopyrazoles. beilstein-journals.orgnih.gov The reaction of malononitrile with hydrazine typically yields 3,5-diaminopyrazole. jocpr.com The reaction mechanism can vary; for example, the condensation of one mole of malononitrile with two moles of hydrazine proceeds through a specific pathway to form a dimeric structure. beilstein-journals.org

Substituted malononitriles can also be employed, though dimerization is not possible in these cases. beilstein-journals.org Furthermore, thioacetals of malononitrile have been utilized to synthesize 5(3)-aminopyrazoles. The reaction with hydrazine monohydrate is thought to proceed via nucleophilic attack of hydrazine, loss of a methylthio group, and subsequent cyclization onto the cyano group. beilstein-journals.orgnih.gov Additionally, the coupling of diazotized sulfonamides with malononitrile generates hydrazones that can be cyclized with hydrazine hydrate (B1144303) to produce 4-arylazo-3,5-diaminopyrazoles. beilstein-journals.org

| Reactant 1 | Reactant 2 | Product | Reference |

| Malononitrile | Hydrazine | 3,5-Diaminopyrazole | jocpr.com |

| Malononitrile thioacetal | Hydrazine monohydrate | 5(3)-Aminopyrazole | beilstein-journals.orgnih.gov |

| Diazotized sulfonamide/Malononitrile | Hydrazine hydrate | 4-Arylazo-3,5-diaminopyrazole | beilstein-journals.org |

Utilization of α,β-Unsaturated Nitriles in Aminopyrazole Construction

The reaction of α,β-unsaturated nitriles with hydrazines provides a significant route to 3(5)-aminopyrazoles. chim.itarkat-usa.org The success of this cyclization often depends on the presence of a suitable leaving group on the β-carbon of the unsaturated nitrile. chim.it Various leaving groups such as ethoxy, dimethylamino, morpholino, and thiomethyl have been effectively used. chim.it The reaction conditions are compatible with a range of functional groups, allowing for the synthesis of diverse aminopyrazole derivatives, including pyrazolo-nucleosides. chim.it

The regioselectivity of the reaction with monosubstituted hydrazines can be controlled by the reaction conditions. For example, the condensation of 3-methoxyacrylonitrile (B2492134) with phenylhydrazine (B124118) can yield either the 5-aminopyrazole or the 3-aminopyrazole (B16455) as the major product depending on whether the reaction is carried out under acidic or basic conditions, respectively. chim.it Microwave assistance has been shown to significantly reduce reaction times without altering the regiochemical outcome. chim.it

Novel and Optimized Synthetic Strategies for this compound Derivatives

In recent years, the focus has shifted towards developing more efficient, environmentally friendly, and versatile synthetic methods. One-pot, multicomponent, and metal-catalyzed reactions have emerged as powerful tools in the synthesis of aminopyrazoles.

One-Pot and Multicomponent Reaction Protocols for Aminopyrazole Synthesis

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. publish.csiro.au Several one-pot procedures for the synthesis of aminopyrazoles have been reported. A notable example is the telescoped, one-pot synthesis of N-aryl-5-aminopyrazoles from anilines in aqueous conditions, which avoids the isolation of toxic arylhydrazine intermediates. rsc.orgrsc.org Another one-pot approach involves the reaction of 5-aminopyrazoles with azlactones under solvent-free conditions to produce 4-arylpyrazolo[3,4-b]pyridin-6-ones. beilstein-journals.orgnih.gov

Multicomponent reactions are particularly effective for constructing complex molecules in a single step. A three-component reaction of malononitrile, an orthoester, and a hydrazine derivative under acidic catalysis provides a convenient route to aminocyanopyrazoles. tandfonline.comtandfonline.com Similarly, a three-component reaction of β-ketonitriles, disulfides, and hydrazines mediated by sodium iodide allows for the transition-metal-free synthesis of 4-sulfenyl-5-aminopyrazoles. acs.org The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through a microwave-assisted three-component reaction of 5-aminopyrazoles, pyruvic acid, and aromatic aldehydes. mdpi.com

| Reaction Type | Reactants | Product | Key Features | Reference |

| One-pot, telescoped | Anilines, β-ketonitriles | N-aryl-5-aminopyrazoles | Aqueous conditions, avoids isolating toxic intermediates | rsc.orgrsc.org |

| One-pot | 5-Aminopyrazoles, Azlactones | 4-Arylpyrazolo[3,4-b]pyridin-6-ones | Solvent-free, superbasic medium for subsequent step | beilstein-journals.orgnih.gov |

| Multicomponent | Malononitrile, Orthoester, Hydrazine derivative | Aminocyanopyrazoles | Acid-catalyzed | tandfonline.comtandfonline.com |

| Multicomponent | β-Ketonitriles, Disulfides, Hydrazines | 4-Sulfenyl-5-aminopyrazoles | NaI-mediated, transition-metal-free | acs.org |

| Multicomponent | 5-Aminopyrazoles, Pyruvic acid, Aromatic aldehydes | Pyrazolo[3,4-b]pyridine derivatives | Microwave-assisted | mdpi.com |

Metal-Catalyzed Approaches in Aminopyrazole Annulation

Metal-catalyzed reactions have become indispensable in modern organic synthesis, offering high efficiency and selectivity. Rhodium(III)-catalyzed reactions have been particularly prominent in the synthesis of pyrazole derivatives. For instance, a Rh(III)-catalyzed three-component synthesis of N-naphthyl pyrazoles has been developed, showcasing a cascade pyrazole annulation and Satoh–Miura benzannulation strategy. mdpi.com Another Rh(III)-catalyzed three-component reaction of enaminones, aryl hydrazine hydrochlorides, and alkynes provides access to N-(o-alkenylaryl) pyrazoles with high chemo-selectivity. nih.govacs.org

Copper-catalyzed reactions have also been employed for the dimerization of 5-aminopyrazoles, leading to the switchable synthesis of dipyrazole-fused pyridazines and pyrazines through direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com Furthermore, a metal-free, iodine-mediated multicomponent synthesis has been reported for aminopyrazole-thioether derivatives. mdpi.com

| Catalyst | Reactants | Product | Reaction Type | Reference |

| Rh(III) | Enaminones, Aryl hydrazine hydrochlorides, Alkynes | N-(o-Alkenylaryl) pyrazoles | Three-component, C-H alkenylation | nih.govacs.org |

| Rh(III) | - | N-Naphthyl pyrazoles | Three-component, Cascade pyrazole annulation | mdpi.com |

| Cu(I) | 5-Aminopyrazoles | Dipyrazole-fused pyridazines and pyrazines | Dimerization, Dehydrogenative coupling | mdpi.com |

| Iodine (metal-free) | Hydrazines, Nitriles, Benzenethiols | Aminopyrazole-thioether derivatives | Multicomponent, C-S bond formation | mdpi.com |

Green Chemistry Principles and Sustainable Routes for this compound Production

The adoption of green chemistry principles is paramount in modern pharmaceutical and chemical manufacturing to minimize environmental impact and enhance safety. For the production of this compound and related aminopyrazoles, several sustainable strategies are being explored, moving away from hazardous reagents and volatile organic solvents. mdpi.comnih.gov

Key green approaches applicable to aminopyrazole synthesis include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times from hours to minutes and often improves product yields compared to conventional heating methods. dergipark.org.trnih.gov This technique is compatible with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions. dergipark.org.tr For instance, the synthesis of pyrazole derivatives under microwave conditions of 100-300 MW at temperatures between 65-180°C can be completed in 5-45 minutes. dergipark.org.tr

Catalyst-Free Reactions in Green Solvents: A significant advancement is the development of catalyst-free reaction systems. One such method involves using magnetized distilled water (MDW) as a solvent, which has been shown to efficiently promote the synthesis of pyrazole derivatives without the need for any catalyst. scielo.org.za This approach is environmentally benign, cost-effective, and simplifies the workup procedure, resulting in high yields of the desired products. scielo.org.za Other eco-friendly solvent systems, such as ethanol-water mixtures, have also been successfully employed. nih.gov

Use of Greener Catalysts: When catalysts are necessary, the focus shifts to using more environmentally friendly options. This includes employing reusable, solid-state catalysts like tannic acid-functionalized silica-coated Fe3O4 nanocomposites, which can be easily recovered magnetically and reused for multiple cycles with consistent activity. tandfonline.com Similarly, the use of abundant and less toxic metals like iron or cerium as catalysts for pyrazole synthesis represents a greener alternative to more hazardous heavy metals. organic-chemistry.orgrsc.org

One-Pot and Multicomponent Reactions (MCRs): MCRs are highly efficient as they combine three or more reactants in a single step to form a complex product, adhering to green chemistry principles of atom economy and process simplification. scielo.org.za One-pot syntheses, which may involve sequential steps in the same vessel without isolating intermediates, also reduce waste, solvent use, and energy consumption. beilstein-journals.org These strategies have been successfully applied to generate diverse pyrazole structures. beilstein-journals.orgnih.gov

Table 1: Comparison of Green Synthetic Methods for Pyrazole Derivatives

| Method | Key Features | Catalysts/Solvents | Advantages | Source |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times | Often solvent-free or uses green solvents (e.g., water, ethanol) | High yields, energy efficiency, speed | dergipark.org.tr, nih.gov |

| Catalyst-Free Synthesis | Reaction proceeds without a catalyst | Magnetized Distilled Water (MDW) | Environmentally benign, cost-effective, simple workup | scielo.org.za |

| Nanocatalysis | Use of a magnetically separable nanocomposite | Fe3O4@SP@TA | High yields, catalyst is reusable for multiple cycles | tandfonline.com |

| One-Pot Synthesis | Multiple reaction steps in a single vessel | Varies (e.g., t-BuOK/DMSO) | Reduced waste, time and energy savings, operational simplicity | nih.gov, beilstein-journals.org |

| Aqueous Media Synthesis | Uses water as the primary solvent | K2CO3 (as base) | Adheres to green principles, easy product isolation | bohrium.com |

Solid-Phase Synthesis Techniques for Aminopyrazole Libraries

Solid-phase synthesis is a powerful technique for the rapid generation of large libraries of compounds for high-throughput screening in drug discovery. wisdomlib.orgd-nb.info This methodology has been effectively adapted for creating diverse aminopyrazole libraries. The core principle involves anchoring a starting material to an insoluble polymer support (resin), carrying out a series of reactions, and finally cleaving the desired product from the support. d-nb.info

An efficient method for the solid-supported synthesis of 5-N-substituted aminopyrazoles utilizes a resin-immobilized β-ketoamide as the starting material. acs.org This is reacted with an appropriate hydrazine and a thionating agent like Lawesson's reagent to form the resin-bound 5-aminopyrazole, which is then cleaved from the solid support using an acid such as trifluoroacetic acid (TFA). acs.orgresearchgate.net

Key aspects of solid-phase aminopyrazole synthesis include:

Resin and Linker Strategy: The choice of resin and linker is crucial. Merrifield resin is commonly used, and various linker strategies can be employed. nih.gov For example, a dithiocarbazate linker can be used to construct 5-amino-1-(substituted thiocarbamoyl)pyrazole derivatives. nih.gov

Reaction Monitoring: The progress of reactions on the solid support can be monitored using techniques like ATR-FTIR spectroscopy on a single resin bead. nih.gov

"Catch and Release" Strategy: A "catch and release" strategy offers an efficient purification method. In this approach, an intermediate is selectively captured on the solid support, and impurities are washed away before the final product is released. This has been used for the synthesis of trisubstituted pyrazoles and isoxazoles. researchgate.net

Library Generation: The primary advantage of solid-phase synthesis is its suitability for parallel synthesis, enabling the creation of extensive libraries of aminopyrazole analogues by varying the building blocks at different stages of the synthetic sequence. wisdomlib.orgbeilstein-journals.org

Table 2: Overview of Solid-Phase Synthesis Approaches for Aminopyrazoles

| Approach | Starting Material (Resin-Bound) | Key Reagents | Cleavage Method | Resulting Product | Source |

|---|---|---|---|---|---|

| Dithiocarbazate Linker | Fmoc-hydrazine on Merrifield resin | Carbon disulfide, 3-ethoxyacrylonitriles, various amines | Thermal cleavage with amines | 5-Amino-1-(substituted thiocarbamoyl)pyrazoles | nih.gov |

| β-Ketoamide Route | Resin-immobilized β-ketoamide | Aryl- or alkylhydrazine, Lawesson's reagent | Treatment with Trifluoroacetic Acid (TFA) | 5-N-Alkylamino and 5-N-Arylamino pyrazoles | acs.org, researchgate.net |

| "Catch and Release" | Immobilized thiolate anion on Merrifield resin | 2-Sulfonyl-acetonitrile derivative, isothiocyanate | Not detailed | 3,4,5-Trisubstituted pyrazoles | researchgate.net |

| Hydrazide Resin | Hydrazide on Wang resin | 2-(1-Ethoxyethylidene)malononitrile | Not detailed | 5-Aminopyrazole precursors | beilstein-journals.org |

Regioselective Synthesis and Isomeric Control in this compound Analogue Formation

Regioselectivity, the ability to control the position of chemical bond formation, is a critical challenge in the synthesis of substituted pyrazoles. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, for instance, can lead to a mixture of two regioisomers, which are often difficult to separate. conicet.gov.ar Achieving isomeric control is essential for producing specific analogues of this compound with defined biological activities.

Several strategies have been developed to achieve high regioselectivity in pyrazole synthesis:

Solvent Effects: The choice of solvent can dramatically influence regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has been shown to significantly improve regioselectivity in the formation of N-methylpyrazoles compared to traditional solvents like ethanol. conicet.gov.ar

Catalyst-Controlled Synthesis: Various metal catalysts can direct the regioselective formation of pyrazoles. Iron-catalyzed reactions of diarylhydrazones with vicinal diols allow for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles. organic-chemistry.org Similarly, a cerium-catalyzed tandem reaction of vicinal diols with hydrazones yields 1,3,5-trisubstituted pyrazoles with excellent control. rsc.org

Reaction of Hydrazones with Nitroolefins: A regioselective one-pot synthesis of substituted pyrazoles can be achieved from N-monosubstituted hydrazones and nitroolefins. organic-chemistry.org Depending on the conditions, this method can provide exclusive 1,3,4-regioselectivity. organic-chemistry.org

Cycloaddition Reactions: The [3+2] cycloaddition of sydnones with 2-alkynyl-1,3-dithianes provides pyrazoles with excellent regioselectivity under mild conditions. acs.org Another approach involves a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes to selectively synthesize 3,4-diaryl-1H-pyrazoles. rsc.org

Synthesis from Isoxazoles: Isoxazoles can serve as synthetic equivalents of β-ketonitriles. A ring-opening/ring-closing sequence upon reaction with hydrazines can lead to the regioselective formation of aminopyrazoles. mdpi.comchim.it

Table 3: Methods for Regiocontrolled Synthesis of Pyrazole Analogues

| Method | Key Reagents | Controlling Factor | Outcome | Source |

|---|---|---|---|---|

| Solvent-Mediated | 1,3-Diketone, Methylhydrazine | Fluorinated alcohols (TFE, HFIP) | Dramatically increased regioselectivity for N-methylpyrazoles | conicet.gov.ar |

| Iron-Catalyzed | Diarylhydrazones, Vicinal diols | Iron catalyst | Regioselective formation of 1,3- and 1,3,5-substituted pyrazoles | organic-chemistry.org |

| Cerium-Catalyzed | Vicinal diols, Hydrazones | Cerium catalyst | Regioselective formation of 1,3,5-trisubstituted pyrazoles | rsc.org |

| Base-Mediated Cycloaddition | Hydrazones, Nitroolefins | Strong base (t-BuOK) and acid quench (TFA) | Exclusive 1,3,4-regioselectivity | organic-chemistry.org |

| Aryne Chemistry | Pyrazole N-oxides, Arynes | Reaction with arynes | Regioselective C3-hydroxyarylation of the pyrazole core | acs.org |

| 1,3-Dipolar Cycloaddition | Tosylhydrazones, Nitroalkenes | Reaction pathway energetics | Selective synthesis of 3,4-diaryl-1H-pyrazoles | rsc.org |

Chemical Reactivity of the Pyrazole Heterocycle in this compound

The pyrazole ring in this compound is highly activated towards electrophilic attack due to the mesomeric effect of the 4-amino group. Conversely, the electron-rich nature of the ring makes it generally resistant to nucleophilic aromatic substitution unless activating groups are introduced.

The pyrazole ring is inherently an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. mdpi.com The C4 position is typically the most nucleophilic and thus the primary site of electrophilic attack in unsubstituted pyrazoles. mdpi.comencyclopedia.pub However, in this compound, this position is already substituted. The potent +M (mesomeric) effect of the amino group at C4 strongly activates the ring, directing incoming electrophiles to the C5 position.

Common electrophilic substitution reactions applicable to activated pyrazole systems include halogenation, nitration, and sulfonation. For instance, the reaction with N-halosuccinimides (NCS, NBS, NIS) would be expected to introduce a halogen atom at the C5 position. Nitration could be achieved using nitrating agents under carefully controlled conditions to prevent oxidation, and sulfonation would likely proceed with oleum (B3057394) or chlorosulfonic acid. The presence of the basic amino group necessitates consideration of the reaction conditions, as acidic media will lead to the formation of a pyridinium-like, deactivated pyrazolium (B1228807) salt.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-N,N-diethyl-1,3,5-triethyl-1H-pyrazol-4-amine |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | N,N-diethyl-1,3,5-triethyl-5-nitro-1H-pyrazol-4-amine |

| Sulfonation | Fuming Sulfuric Acid (Oleum) | 4-Amino-N,N-diethyl-1,3,5-triethyl-1H-pyrazole-5-sulfonic acid |

The electron-rich pyrazole ring is generally not reactive towards nucleophiles. sci-hub.st To facilitate nucleophilic substitution, the ring must first be functionalized with a good leaving group, typically a halogen or a nitro group, often activated by electron-withdrawing groups. researchgate.netacs.org

Following the electrophilic substitution reactions described in 3.1.1, a halogen atom introduced at the C5 position of this compound could serve as a handle for subsequent nucleophilic substitution reactions. For example, a 5-halo-substituted derivative could potentially react with various nucleophiles such as alkoxides, thiolates, or amines under thermal or metal-catalyzed conditions (e.g., Buchwald-Hartwig or Ullmann condensation) to introduce a variety of functionalities.

Reactions Involving the Exocyclic Amine Functionality of this compound

The exocyclic amino group at the C4 position is a key site of reactivity, behaving as a typical, albeit slightly less basic, arylamine. It readily participates in a variety of classical amine transformations.

The lone pair of electrons on the nitrogen atom of the 4-amino group makes it nucleophilic and thus reactive towards a range of electrophiles.

Acylation: The amine can be readily acylated by reacting with acid chlorides or anhydrides in the presence of a base to form the corresponding amides. For example, reaction with acetyl chloride would yield N-(1,3,5-triethyl-1H-pyrazol-4-yl)acetamide. Studies on related 4-aminopyrazoles have shown successful acylation. consensus.appscispace.com

Alkylation: While the exocyclic amine can be alkylated, controlling the degree of alkylation (mono-, di-, or tri-alkylation leading to a quaternary ammonium (B1175870) salt) can be challenging. Alkylation of related 4-aminopyrazoles has been documented. researchgate.net Furthermore, the pyrazole ring nitrogens are also nucleophilic and can compete for the alkylating agent, potentially leading to a mixture of N-alkylated products. sci-hub.stgoogle.com

Arylation: N-Arylation can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, by reacting the aminopyrazole with an aryl halide in the presence of a palladium or copper catalyst. rsc.org

A cornerstone of aromatic amine chemistry, diazotization is a highly versatile transformation. The 4-amino group of this compound is expected to react with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures to form a pyrazolediazonium salt. arkat-usa.org These diazonium salts are often unstable but serve as valuable intermediates. researchgate.netresearchgate.net

The resulting diazonium group (-N₂⁺) is an excellent leaving group and can be displaced by a wide array of nucleophiles in what are known as Sandmeyer or related reactions. This provides a powerful method to introduce functionalities that are difficult to install directly.

Table 2: Predicted Transformations via Diazonium Salt Intermediate

| Reaction Type | Reagent(s) | Resulting Functional Group at C4 |

|---|---|---|

| Sandmeyer | CuCl / HCl | -Cl (Chloro) |

| Sandmeyer | CuBr / HBr | -Br (Bromo) |

| Sandmeyer | CuCN / KCN | -CN (Cyano) |

| Schiemann | HBF₄, then heat | -F (Fluoro) |

| Hydrolysis | H₂O, H₂SO₄, heat | -OH (Hydroxy) |

| Reduction | H₃PO₂ | -H (Deamination) |

This deaminative-dediazoniation pathway allows for the synthesis of a diverse range of 4-substituted pyrazoles from a common 4-amino precursor. acs.org

The primary amino group of this compound is expected to undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.net This reaction is typically catalyzed by a small amount of acid and involves the reversible formation of a carbinolamine intermediate followed by dehydration. arkat-usa.orgresearchgate.net

The general reaction is: Py-NH₂ + R(R')C=O ⇌ Py-N=C(R')R + H₂O (where Py represents the Triethyl-1H-pyrazol-4-yl core)

These Schiff bases are themselves versatile intermediates. The imine double bond can be reduced (e.g., using sodium borohydride) to form stable secondary amines. They can also participate in cycloaddition reactions or be used as ligands in coordination chemistry. ajgreenchem.comnih.govekb.eg The formation of Schiff bases from various aminopyrazoles is a well-established synthetic strategy. nih.gov

Cycloaddition and Annulation Reactions of this compound as a Building Block

The reactivity of aminopyrazoles, including 1,3,5-triethyl-1H-pyrazol-4-amine, makes them valuable synthons in organic chemistry for the construction of complex heterocyclic scaffolds. Their utility is particularly pronounced in cycloaddition and annulation reactions, where their inherent nucleophilic character is leveraged to build fused ring systems. While specific literature detailing the reactions of 1,3,5-triethyl-1H-pyrazol-4-amine is not extensively available, its chemical behavior can be reliably inferred from the well-documented reactivity of the 4-aminopyrazole and 5-aminopyrazole core structures. These compounds serve as versatile building blocks, primarily due to the presence of multiple reactive sites that can participate in ring-forming transformations. nih.govresearchgate.net

Construction of Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-d]pyrimidines, Pyrazolo[3,4-b]pyridines)

The 4-amino group and the adjacent C5-position of the pyrazole ring in compounds like 1,3,5-triethyl-1H-pyrazol-4-amine provide the necessary C,N-binucleophilic sites for annulation reactions, leading to the formation of pyrazole-fused six-membered rings such as pyrimidines and pyridines. nih.gov These fused systems are of significant interest due to their prevalence in biologically active molecules. mdpi.com

Pyrazolo[3,4-d]pyrimidines

The synthesis of the pyrazolo[3,4-d]pyrimidine skeleton frequently employs 5-aminopyrazoles as key precursors. nih.govscispace.com These reactions typically involve the condensation of the aminopyrazole with a two-carbon synthon that forms the pyrimidine (B1678525) ring. For instance, a one-flask method involves reacting 5-aminopyrazoles with N,N-substituted amides in the presence of a coupling agent like phosphorus tribromide (PBr₃), followed by heterocyclization induced by hexamethyldisilazane (B44280) (HMDS). nih.govnih.gov This process proceeds through a Vilsmeier amidination and subsequent intermolecular cyclization. nih.govnih.gov

Another established route is the reaction of 5-aminopyrazole-4-carbonitriles with reagents such as amides, carboxylic acids, or amidines. beilstein-journals.orgnih.gov A convenient four-component, one-pot strategy has also been developed, condensing hydrazines, methylenemalononitriles, aldehydes, and alcohols to afford highly substituted pyrazolo[3,4-d]pyrimidines. beilstein-journals.org In this sequence, the aminopyrazole is formed in situ and subsequently reacts to build the pyrimidine ring. beilstein-journals.org

Table 1: Illustrative Synthetic Routes to Pyrazolo[3,4-d]pyrimidines from Aminopyrazoles

| Starting Aminopyrazole | Reagents | Key Transformation | Fused Product | Citations |

| 5-Aminopyrazole | N,N-Substituted Amide, PBr₃, Hexamethyldisilazane | Vilsmeier amidination, intermolecular heterocyclization | Pyrazolo[3,4-d]pyrimidine | nih.govnih.gov |

| 5-Aminopyrazole-4-carbonitrile | Formamide, PBr₃ | One-pot condensation and cyclization | Pyrazolo[3,4-d]pyrimidine | scispace.com |

| Hydrazine, Methylenemalononitrile, Aldehyde, Alcohol | In situ aminopyrazole formation, Pinner reaction, intramolecular cyclization | Four-component one-pot synthesis | Pyrazolo[3,4-d]pyrimidine | beilstein-journals.org |

| 5-Amino-1H-pyrazole-4(N-benzoyl)carbohydrazide | Triethyl orthoformate (TEOF) | Cyclocondensation | Pyrazolo[3,4-d]pyrimidin-4-one | nih.gov |

Pyrazolo[3,4-b]pyridines

The construction of the pyrazolo[3,4-b]pyridine framework is another important application of aminopyrazoles. These syntheses often rely on condensation reactions with 1,3-dicarbonyl compounds or their equivalents, which provide the carbon atoms for the pyridine (B92270) ring. raco.cat A classic approach is the Friedländer annulation, which involves the reaction of a 5-aminopyrazole-4-carbaldehyde with a compound containing an active methylene (B1212753) group. scispace.com

More recent methods have expanded the scope and efficiency of this transformation. A cascade 6-endo-dig cyclization has been developed for the synthesis of functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. mdpi.comnih.gov This reaction can be switched to produce halogenated or non-halogenated products by using silver, iodine, or N-bromosuccinimide (NBS) to activate the alkyne. mdpi.comnih.gov Additionally, one-pot strategies have been devised, such as the reaction of 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free conditions, followed by elimination in a superbasic medium to yield 4-arylpyrazolo[3,4-b]pyridin-6-ones. nih.gov

Table 2: Selected Synthetic Methods for Pyrazolo[3,4-b]pyridines using Aminopyrazoles

| Starting Aminopyrazole | Reagents | Key Transformation | Fused Product | Citations |

| 5-Aminopyrazole | 1,3-Dicarbonyl compounds | Condensation/Cyclization | Pyrazolo[3,4-b]pyridine | raco.cat |

| 5-Aminopyrazole | Alkynyl aldehydes, Ag/I₂/NBS | Cascade 6-endo-dig cyclization | Pyrazolo[3,4-b]pyridine | mdpi.comnih.gov |

| 5-Aminopyrazole | Aromatic aldehydes, FeCl₃ catalyst | Domino reaction | bis-Pyrazolo[3,4-b:4',3'-e]pyridine | researchgate.net |

| 5-Aminopyrazole | Azlactones, t-BuOK/DMSO | Solvent-free reaction, elimination | Pyrazolo[3,4-b]pyridin-6-one | nih.gov |

Multi-Component Reactions Leveraging C,N-Binucleophilic Nature of Aminopyrazoles

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that combine three or more reactants in a single pot to form a complex product in a highly atom-efficient manner. researchgate.netresearchgate.net Aminopyrazoles are excellent substrates for MCRs due to their C,N-binucleophilic nature, possessing multiple reactive centers that can engage in sequential bond-forming events. nih.govresearchgate.net The key nucleophilic sites are the exocyclic amino group and the C5 carbon of the pyrazole ring. beilstein-journals.org

This dual reactivity allows aminopyrazoles to participate in the construction of diverse pyrazole-fused heterocycles. nih.gov For example, the three-component reaction of 5-aminopyrazoles, aromatic aldehydes, and dimedone (a cyclic 1,3-diketone) can lead to various fused systems, including pyrazolo[3,4-b]quinolin-5-ones, depending on the reaction conditions. beilstein-journals.org The regioselectivity of these reactions can often be controlled by factors such as temperature, solvent, and the choice of catalyst. beilstein-journals.org

In another example, an iodine-mediated one-pot, three-component reaction between a hydrazine, an isothiocyanate, and a 1,3-dicarbonyl compound efficiently constructs multi-substituted aminopyrazoles, which are themselves valuable building blocks. tandfonline.com The Groebke–Blackburn–Bienaymé (GBB) three-component reaction, an isocyanide-based MCR, has also been employed with 5-aminopyrazoles bearing electron-withdrawing groups to synthesize imidazo[1,2-b]pyrazoles. nih.gov These reactions underscore the versatility of the aminopyrazole scaffold in generating molecular complexity from simple starting materials.

Table 3: Examples of Multi-Component Reactions (MCRs) with Aminopyrazoles

| Aminopyrazole Derivative | Other Components | Key Features | Product Type | Citations |

| 5-Aminopyrazole | Aromatic aldehyde, Dimedone | C,N-Binucleophilic attack on aldehyde and diketone | Pyrazolo[3,4-b]quinolin-5-one | beilstein-journals.org |

| Hydrazine (forms aminopyrazole in situ) | Isothiocyanate, 1,3-Dicarbonyl compound | Iodine-mediated cyclization | Multi-substituted aminopyrazole | tandfonline.com |

| 5-Amino-N-aryl-1H-pyrazole-4-carboxamide | Aromatic aldehyde, Alkylisocyanide | Groebke–Blackburn–Bienaymé (GBB) 3-CR | Imidazo[1,2-b]pyrazole derivative | nih.gov |

| 5-Aminopyrazole | Cyclic 1,3-diketone, Dimethylformamide dimethylacetal (DMFDMA) | Microwave-assisted regioselective cyclocondensation | Pyrazolo[1,5-a]quinazolin-6-one | beilstein-journals.org |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Aminopyrazole Structures

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural elucidation of aminopyrazole derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the molecule. In the ¹H NMR spectra of pyrazole derivatives, the chemical shifts, signal multiplicities, and coupling constants of protons on the pyrazole ring and its substituents offer a detailed map of the molecular framework. arkat-usa.orgresearchgate.net For instance, the protons of the ethyl groups in this compound would exhibit characteristic quartet and triplet patterns, with their precise chemical shifts being influenced by their proximity to the pyrazole ring and the amino group. The NH protons of the pyrazole ring and the amino group often appear as broad singlets, and their chemical shifts can be sensitive to solvent and temperature. nanobioletters.com

Similarly, ¹³C NMR spectroscopy provides insights into the carbon skeleton. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are particularly diagnostic of the substitution pattern and the electronic environment within the heterocycle. nih.govnih.gov The signals for the ethyl group carbons would also be observed at distinct chemical shifts, confirming their presence and connectivity. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish definitive correlations between protons and carbons, thereby piecing together the complete molecular structure. ipb.pt

Interactive Table: Representative ¹H NMR Data for Substituted Pyrazoles

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| 1,3,5-trimethyl-1H-pyrazole | H-4 | 5.78 | s | - | nih.gov |

| N-CH₃ | 3.69 | s | - | nih.gov | |

| C-CH₃ | 2.21 | t | 2.4 | nih.gov | |

| Pyrazole | H-4 | 6.369 | t | 2 | researchgate.net |

| H-3/H-5 | 7.657 | d | 2 | researchgate.net | |

| 1,3,5-trimethyl-1H-pyrazol-4-yl malonamide (B141969) derivative | pyrazole-NH | 9.54 | s | - | mdpi.com |

| Ar-NH | 8.51 | s | - | mdpi.com | |

| N-CH₃ | 3.69 | s | - | mdpi.com | |

| pyrazole-CH₃ | 2.11 | d | 1.2 | mdpi.com |

Elucidation of Tautomeric Forms and Isomeric Mixtures

A significant aspect of pyrazole chemistry is the phenomenon of annular tautomerism, where the proton on the ring nitrogen can migrate between the two nitrogen atoms (N1 and N2). mdpi.comencyclopedia.pub This results in the potential for different tautomeric forms, especially in asymmetrically substituted pyrazoles. NMR spectroscopy is a powerful technique to study this dynamic process. In many cases, if the tautomeric interconversion is rapid on the NMR timescale, time-averaged signals are observed for the C3 and C5 positions, often appearing as broad signals. mdpi.comsemanticscholar.org

However, by using specific solvents or by lowering the temperature, it is sometimes possible to slow down this exchange and observe distinct signals for each tautomer. mdpi.comresearchgate.net For instance, studies have shown that in DMSO-d₆ solution, some 4-substituted 3(5)-aminopyrazoles exhibit slow annular prototropic tautomerism, allowing for the detection of individual signals for the 3-amino and 5-amino tautomers. researchgate.net The relative integration of these signals can provide the equilibrium constant for the tautomeric mixture. The choice of substituent at the C4 position can significantly influence the position of this equilibrium, with electron-withdrawing groups often favoring the 5-amino tautomer. researchgate.net Furthermore, the presence of isomers, such as positional isomers arising from certain synthetic routes, can be identified by the appearance of paired sets of signals in the NMR spectra. arkat-usa.org

Investigation of Conformational Dynamics via Variable Temperature NMR

Variable Temperature (VT) NMR spectroscopy is a key technique for investigating the conformational dynamics of flexible molecules like this compound. The ethyl groups attached to the pyrazole ring can exhibit restricted rotation, leading to different conformational states. At low temperatures, the rotation around single bonds may become slow on the NMR timescale, resulting in the appearance of distinct signals for atoms that are equivalent at room temperature. As the temperature is increased, these signals may broaden and eventually coalesce into a single, averaged signal, indicating that the rate of conformational interconversion has increased. fu-berlin.dersc.org

By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the energy barriers for these conformational changes. fu-berlin.de For example, VT-¹⁵N CPMAS NMR experiments on solid pyrazole derivatives have been used to study the interconversion of different conformations arising from tert-butyl group rotation. fu-berlin.de This type of analysis provides valuable information on the flexibility of the molecule and the relative stability of its different conformations.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. nanobioletters.comnih.gov For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental composition. nih.govmdpi.com

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used for the analysis of pyrazole derivatives. mdpi.com Under EI conditions, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. The fragmentation pattern is often characteristic of the compound's structure. For aminopyrazoles, common fragmentation pathways include the α-cleavage of alkyl substituents from the ring and the loss of small neutral molecules. miamioh.edu For instance, in aliphatic amines, the cleavage of the C-C bond alpha to the nitrogen atom is a predominant fragmentation pathway, with the largest substituent being preferentially lost. miamioh.edu

In ESI-MS, which is a softer ionization technique, the protonated molecule [M+H]⁺ is typically observed. Tandem mass spectrometry (MS/MS) experiments can then be performed on this ion. In an MS/MS experiment, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), which causes it to fragment. The resulting fragment ions provide detailed structural information. For ketamine analogues, which share some structural similarities with aminopyrazoles, characteristic fragmentation pathways in ESI-MS/MS include the loss of H₂O or the sequential loss of the amino group, carbon monoxide, and other small fragments. mdpi.com Analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule.

Interactive Table: Common Mass Spectrometry Data for Pyrazole Derivatives

| Compound | Ionization Mode | Observed Ion (m/z) | Interpretation | Reference |

|---|---|---|---|---|

| 5-amino-N-(p-tolyl)-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamide | MS | 358 | [M]⁺ | nih.gov |

| 7-amino-5-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-N-(p-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | MS | 520 | [M+1]⁺ | nih.gov |

| 2-isopentyl-N¹-(2-methyl-4-(perfluoropropan-2-yl)phenyl)-N³-(1,3,5-trimethyl-1H-pyrazol-4-yl)malonamide | HRMS (ESI) | 539.2244 | [M+H]⁺ | mdpi.com |

| N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | HRMS (ESI) | 298.3 | [M+H]⁺ | nih.gov |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.gov This technique provides unequivocal information about bond lengths, bond angles, and torsional angles, revealing the absolute stereochemistry and the preferred conformation of the molecule in the crystal lattice. For derivatives of this compound, a single-crystal X-ray diffraction study would definitively establish the connectivity of the atoms and the geometry of the pyrazole ring. tandfonline.com

The crystal structure would also reveal the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal. mdpi.com In pyrazole derivatives, the N-H group of the pyrazole ring and the amino group can act as hydrogen bond donors, while the pyridine-like nitrogen atom of the pyrazole ring can act as a hydrogen bond acceptor. mdpi.com These hydrogen bonds can lead to the formation of various supramolecular motifs, such as dimers, trimers, tetramers, and catemers. mdpi.com The specific hydrogen bonding pattern adopted depends on the nature and position of the substituents on the pyrazole ring. mdpi.com The solid-state conformation determined by X-ray crystallography provides a crucial reference point for computational studies and for understanding the molecule's behavior in the solid state.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a valuable tool for identifying the functional groups present in a molecule. nih.govnih.gov These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational modes of their chemical bonds.

In the IR spectrum of a this compound derivative, characteristic absorption bands would be observed for the N-H stretching vibrations of the pyrazole ring and the amino group, typically in the region of 3100-3500 cm⁻¹. mdpi.comnih.gov The C-H stretching vibrations of the ethyl groups would appear around 2850-3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazole ring would give rise to absorptions in the 1400-1600 cm⁻¹ region. nih.govmdpi.com The C-N stretching vibrations would also be present in the fingerprint region of the spectrum. mdpi.com

Raman spectroscopy provides complementary information to IR spectroscopy. nih.govnih.gov While strong IR bands are associated with vibrations that cause a change in the dipole moment, strong Raman bands are associated with vibrations that cause a change in the polarizability of the molecule. Therefore, symmetric vibrations often give rise to strong Raman signals. For pyrazole derivatives, the breathing modes of the pyrazole ring are often prominent in the Raman spectrum. nih.gov By comparing the experimental vibrational spectra with those calculated using computational methods, such as Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved, further confirming the molecular structure. nih.govnih.gov

Interactive Table: Characteristic IR Frequencies for Pyrazole Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| NH / NH₂ | Stretching | 3124 - 3447 | nih.govmdpi.com |

| C≡N | Stretching | 2211 | nih.gov |

| C=O | Stretching | 1653 | nih.gov |

| Pyrazole Ring | Deformation | 634 - 1415 | mdpi.comderpharmachemica.com |

| Caliphatic-N | Stretching | 1175 - 1216 | mdpi.com |

| Caromatic-N | Stretching | 1300 - 1319 | mdpi.com |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. northwestern.edu These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular attributes, including electronic structure, which dictates the chemical behavior of the compound.

Density Functional Theory (DFT) Applications for Predicting Spectroscopic Parameters

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for predicting the properties of molecules. semanticscholar.orgtandfonline.com DFT methods are used to investigate the equilibrium geometry and stability of pyrazole derivatives, providing insights into their electronic and structural parameters. semanticscholar.org For instance, DFT calculations at the B3LYP/6-31G(d) level of theory have been successfully employed to determine bond lengths and angles, which are often in good agreement with experimental data. semanticscholar.org

These computational approaches can also predict various spectroscopic parameters. For example, DFT can be used to calculate NMR chemical shifts. researchgate.net It has been demonstrated that the calculated 13C and/or 1H chemical shifts of a heterocycle can qualitatively correlate with the regiochemical outcome of electrophilic aromatic substitution reactions in a high percentage of cases. researchgate.net Furthermore, DFT calculations assist in the assignment of bands in FT-IR spectra, providing a deeper understanding of the vibrational modes within the molecule. researchgate.net

Table 1: Calculated Spectroscopic Data for a Substituted Aminopyrazole Derivative

| Parameter | Calculated Value (HF/6-31G(d)) | Calculated Value (DFT/B3LYP) |

|---|---|---|

| Bond Length N30-N29 (Å) | 1.4029 | 1.43019 |

| Bond Length N29-C23 (Å) | 1.3487 | 1.29388 |

| Bond Angle H19-N18-C20 (°) | 113.0933 | 113.0060 |

| Bond Angle N18-C20-O21 (°) | 120.9135 | 120.9135 |

Data derived from a study on a substituted aminopyrazole derivative and may not represent this compound directly. semanticscholar.org

Analysis of Aromaticity and Tautomerism in this compound Systems

Pyrazoles are known to exhibit tautomerism, a phenomenon that can significantly influence their reactivity and biological activity. mdpi.comresearchgate.net Computational studies are crucial for understanding the relative stabilities of different tautomers. For 3(5)-aminopyrazoles, DFT calculations have predicted that the 3-aminopyrazole tautomer is more stable than the 5-aminopyrazole form. nih.gov The energy difference between tautomers can be influenced by the nature of the substituents on the pyrazole ring. researchgate.net Electron-donating groups tend to stabilize the N2-H tautomer, while electron-withdrawing groups favor the N1-H tautomer. researchgate.net

Aromaticity is another key feature of the pyrazole ring that contributes to its stability. purkh.comuj.edu.pl The Harmonic Oscillator Model of Aromaticity (HOMA) index is a computational parameter used to quantify the degree of aromaticity. nih.gov For 3-aminopyrazole and 5-aminopyrazole, the calculated HOMA indices are similar, suggesting that aromaticity is not the deciding factor for their relative stability. nih.gov Nucleus Independent Chemical Shift (NICS) calculations are also employed to assess the aromatic character of the pyrazole ring and its substituents. mdpi.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving pyrazole derivatives. encyclopedia.pub By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, providing a detailed picture of the reaction pathway.

Transition State Analysis of Key Synthetic Steps

The synthesis of substituted pyrazoles often involves multi-step reactions, and understanding the transition states of these steps is key to optimizing reaction conditions and improving yields. researchgate.net For example, in the photochemical isomerization of pyrazoles to imidazoles, computational studies using methods like CASSCF and MP2-CAS have been used to examine different reaction pathways and identify the most favorable one. nih.gov These studies can pinpoint the geometries of transition states and calculate their energies, which are critical for determining the kinetics of the reaction. nih.gov In cycloaddition reactions, such as the [3+2] cycloaddition to form pyrazoles, DFT calculations can help to propose and verify the reaction mechanism, including the identification of intermediates and transition states. researchgate.net

Regioselectivity Prediction and Rationalization

Many reactions involving pyrazoles can lead to multiple regioisomers, and predicting the regioselectivity is a significant challenge in synthetic chemistry. researchgate.net Computational methods offer a powerful approach to rationalize and predict the outcome of such reactions. rsc.orgresearchgate.net The RegioSQM method, for instance, uses semi-empirical calculations (PM3) to determine the most nucleophilic carbon atom in a heteroaromatic system by identifying the site with the highest proton affinity. rsc.orgresearchgate.netamazonaws.com This method has shown high success rates in predicting the regioselectivity of electrophilic aromatic substitution reactions for a large number of literature examples. rsc.orgresearchgate.net

For pyrazole itself, these predictions point exclusively to the 4-position as the site for electrophilic attack. rsc.org DFT calculations can also be used to rationalize regioselectivity by examining the distribution of electron density, such as the charges on the ring nitrogen atoms, or by analyzing the frontier molecular orbitals (HOMO and LUMO). researchgate.netmdpi.com

Table 2: RegioSQM Prediction Success Rate for Electrophilic Aromatic Substitution

| Energy Cutoff (kcal mol⁻¹) | Success Rate |

|---|---|

| 1.0 | 81% |

| 3.0 | 96% |

Data based on a retrospective analysis of over 525 EAS reactions. rsc.org

Molecular Modeling and Docking Studies of Aminopyrazole Scaffolds with Chemical Receptors (Focused on Scaffold Interaction, not Biological Efficacy)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug design, this is often used to predict the binding of a ligand to a protein receptor. For aminopyrazole scaffolds, docking studies can reveal how the core structure interacts with the binding site of a receptor, providing insights into the key interactions that contribute to binding affinity. researchgate.netmdpi.com

Role in the Synthesis of Complex Heterocyclic Systems and Ring Fusions

Substituted aminopyrazoles are crucial building blocks for creating a variety of heterocyclic compounds, including fused ring systems. scirp.org The reactivity of the amino group allows for its participation in cyclization reactions to form new rings fused to the pyrazole core.

One common strategy involves the reaction of aminopyrazoles with 1,3-dicarbonyl compounds. For instance, the condensation of 5-aminopyrazoles with these compounds can lead to the formation of pyrazolo[3,4-b]pyridines. mdpi.com The reaction conditions for such syntheses can be varied, with some methods employing acetic acid at high temperatures or a combination of acetic acid and triethylamine (B128534) as catalysts. mdpi.com

Another approach to constructing fused heterocyclic systems is through tandem reactions. For example, 3-formylchromones can react with 5-amino-3-methyl-1H-pyrazole in the presence of a DBU catalyst in DMF to yield chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one. nih.gov Furthermore, intramolecular cross-dehydrogenative coupling reactions have been utilized to synthesize chromeno[2,3-c]pyrazol-4(1H)-ones. nih.gov The versatility of aminopyrazoles is further demonstrated in their use to produce pyrazolo[3,4-d]pyrimidines through reactions with reagents like triethyl orthoformate or formic acid. nih.gov

The following table provides examples of complex heterocyclic systems synthesized from aminopyrazole derivatives.

| Starting Aminopyrazole Derivative | Reagent(s) | Resulting Heterocyclic System | Reference |

| 5-aminopyrazole | 1,3-dicarbonyl compound | Pyrazolo[3,4-b]pyridine | mdpi.com |

| 5-amino-3-methyl-1H-pyrazole | 3-formylchromone, DBU/DMF | Chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one | nih.gov |

| 5-amino-1H-pyrazole-4(N-benzoyl)carbohydrazide | Triethyl orthoformate | 5-benzamido-1H-pyrazolo[3,4-d]pyrimidin-4-one | nih.gov |

| 5-amino-3-methyl-1H-phenylpyrazole-4-carbonitrile | Formic acid | Pyrazolo[3,4-d]pyrimidin-4(5H)-one | nih.gov |

This compound Derivatives as Ligands in Coordination Chemistry and Catalysis

Pyrazole derivatives are well-regarded as effective chelating agents for transition metals. mdpi.com The nitrogen atoms within the pyrazole ring can readily coordinate with metal ions, making pyrazole-containing compounds valuable ligands in coordination chemistry. This has led to their use in various applications, including catalysis and metal extraction. mdpi.com

The design of ligands often involves incorporating pyrazole units into larger molecular frameworks to create specific coordination environments for metal centers. For example, N-functionalized pyrazole derivatives can be synthesized to act as ligands for coordination chemistry. mdpi.com The resulting metal complexes can exhibit catalytic activity in various chemical transformations. For instance, copper catalysts based on 2-(2-Pyridyl) imidazole (B134444) have been shown to be efficient for the N-arylation of N-heterocycles. mdpi.com

The catalytic applications of metal complexes with pyrazole-based ligands are diverse. They have been explored in oxidation reactions, such as the catalytic oxidation of 3,5-di-tert-butylcatechol. mdpi.com The specific structure of the pyrazole ligand, including the nature and position of substituents, can significantly influence the properties and catalytic performance of the corresponding metal complex.

Integration into Advanced Materials Research (e.g., Polyaromatics, Organic Frameworks)

The structural features of pyrazole derivatives make them suitable components for the construction of advanced materials. Their ability to form stable, aromatic systems and to coordinate with metal ions is particularly advantageous in the development of materials like polyaromatics and metal-organic frameworks (MOFs). kku.edu.sa

In the context of polyaromatic systems, pyrazole-containing compounds can be used as building blocks to create larger, conjugated structures with specific electronic and photophysical properties. These materials have potential applications in electronics, such as in organic light-emitting diodes (OLEDs). mdpi.com

MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. Pyrazole derivatives can serve as these organic linkers. researchgate.net The geometry and functionality of the pyrazole-based ligand play a crucial role in determining the structure and properties of the resulting MOF. For example, MOFs bearing free carboxylic acid groups have been prepared and show promise in applications like adsorption, catalysis, and proton conductivity. researchgate.net

| Material Type | Role of Pyrazole Derivative | Potential Application | Reference |

| Polyaromatics | Building block for extended conjugated systems | Organic Light-Emitting Diodes (OLEDs) | mdpi.com |

| Metal-Organic Frameworks (MOFs) | Organic linker coordinating to metal ions | Adsorption, Catalysis, Proton Conductivity | researchgate.net |

Utilization in the Design and Development of Chemical Libraries

The pyrazole scaffold is a common feature in many biologically active compounds, making it a valuable starting point for the design and synthesis of chemical libraries for drug discovery and chemical biology research. scirp.orgresearchgate.net

The synthesis of diverse chemical libraries often relies on the use of versatile scaffolds that can be readily functionalized. Aminopyrazoles, such as this compound, are excellent candidates for this purpose. The amino group provides a convenient handle for introducing a wide range of substituents and for building more complex molecular architectures. scirp.org

For example, 5-amino-N-substituted pyrazoles are used as building blocks to produce a vast number of heterocyclic skeletons. scirp.org These scaffolds have been employed in the synthesis of compounds with potential therapeutic applications.

High-throughput synthesis techniques are essential for rapidly generating large libraries of compounds. Flow chemistry, for instance, has emerged as a powerful tool for the efficient synthesis of small molecules. mdpi.com This methodology can be adapted for the production of compound libraries using immiscible solvent spacers to separate individual reaction mixtures. mdpi.com

Pyrazole synthesis is well-suited to such high-throughput approaches. Multicomponent reactions, where several starting materials are combined in a single step to form a complex product, are particularly efficient for generating pyrazole libraries. researchgate.net These strategies allow for the rapid exploration of chemical space around the pyrazole core, facilitating the discovery of new compounds with desired properties.

Future Directions and Emerging Research Avenues for Triethyl 1h Pyrazol 4 Amine

Development of Sustainable and Economical Synthetic Pathways

The future synthesis of Triethyl-1H-pyrazol-4-amine is geared towards environmentally friendly and cost-effective methods. Traditional synthetic routes are often being re-evaluated in favor of greener alternatives that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Key research directions include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times and improve yields compared to conventional heating methods. ias.ac.inrsc.org The application of microwave irradiation, in particular, has become a prominent strategy for creating more sustainable protocols in organic synthesis. rsc.org

Green Solvents and Catalysts: A significant push exists towards replacing toxic organic solvents with greener alternatives like water or ethanol. ias.ac.inmdpi.com The development and use of reusable, heterogeneous catalysts can also enhance the economic viability and sustainability of pyrazole (B372694) synthesis. ias.ac.innih.gov For instance, nano-ZnO catalysts and sodium p-toluenesulfonate in aqueous media have been used for efficient pyrazole derivative synthesis. mdpi.commdpi.com

Multicomponent Reactions (MCRs): One-pot MCRs are highly sought after as they improve atom economy by combining multiple reaction steps without isolating intermediates. ias.ac.innih.govresearchgate.net These processes are efficient, reduce waste, and allow for the rapid generation of molecular diversity. researchgate.net

Visible-Light Photoredox Catalysis: This innovative approach offers a sustainable method for pyrazole synthesis under mild conditions, using light as a renewable energy source to drive chemical reactions. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives

| Feature | Conventional Synthesis | Sustainable Synthesis |

|---|---|---|

| Energy Source | Often requires prolonged heating | Utilizes efficient energy sources like microwaves or visible light rsc.orgnih.gov |

| Solvents | Typically relies on volatile and toxic organic solvents | Employs greener solvents such as water, ethanol, or solvent-free conditions ias.ac.in |

| Catalysts | May use stoichiometric reagents or hazardous catalysts | Focuses on recyclable, non-toxic catalysts ias.ac.innih.gov |

| Process | Multi-step with isolation of intermediates | Prefers one-pot, multicomponent reactions to improve efficiency ias.ac.inresearchgate.net |

| Waste Generation | Higher waste output | Reduced waste and improved atom economy researchgate.net |

Exploration of Novel Reactivities and Functionalization Strategies

Future research will focus on uncovering new ways to modify the this compound scaffold. The pyrazole ring is an aromatic heterocycle where electrophilic substitution preferentially occurs at the C4 position. rsc.orgmdpi.com However, modern techniques are enabling more precise and versatile functionalization across the entire molecule.

Emerging strategies include:

Transition-Metal-Catalyzed C-H Functionalization: This powerful technique allows for the direct introduction of new functional groups onto the carbon-hydrogen bonds of the pyrazole ring. rsc.org It avoids the need for pre-functionalized starting materials, making the synthetic process more efficient and atom-economical. rsc.org

Electrooxidative Functionalization: Electrochemical methods represent a green and efficient way to form new C-Cl, C-Br, C-I, and C-S bonds on the pyrazole core. mdpi.com These reactions often use reusable electrodes and can be scaled up for larger production. mdpi.com

Photoredox Reactions: Visible-light photoredox catalysis can be used to generate radical intermediates, enabling novel cyclization and functionalization pathways that are not accessible through traditional methods. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety, and easier scalability for the functionalization of pyrazole derivatives.

Advanced Structural Diversification for Targeted Chemical Applications

Building upon novel functionalization strategies, the advanced structural diversification of this compound will be crucial for developing compounds with tailored properties for specific applications, particularly in medicinal chemistry and materials science. mdpi.com

Key areas of focus are:

Molecular Hybridization: Combining the this compound scaffold with other pharmacologically active moieties can lead to hybrid molecules with enhanced or entirely new biological activities. mdpi.com This approach is a growing trend in drug discovery.

Synthesis of Fused Systems: Creating fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]quinolines, can generate structurally complex molecules with unique properties. mdpi.comresearchgate.netmdpi.com These fused systems are of significant interest for their potential as anticancer agents and enzyme inhibitors. mdpi.comnih.gov

Computational and In Silico Design: The use of advanced computational methods, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) evaluation, will enable the rational design of new derivatives. This approach helps to predict the biological activity and drug-like properties of novel compounds before their synthesis, saving time and resources.

Table 2: Strategies for Structural Diversification of Pyrazole Scaffolds

| Strategy | Description | Potential Applications |

|---|---|---|

| Direct Functionalization | Introduction of various substituents (halogens, alkyl, aryl groups) onto the pyrazole core. rsc.orgmdpi.com | Fine-tuning physicochemical properties for drug development. |

| Molecular Hybridization | Covalent linking of the pyrazole moiety with other bioactive scaffolds. mdpi.com | Creating dual-action drugs or overcoming drug resistance. |

| Fused Ring Systems | Construction of polycyclic structures incorporating the pyrazole ring. mdpi.com | Development of novel kinase inhibitors, materials with unique photophysical properties. mdpi.commdpi.com |

| Ligand Development | Modification of the scaffold for use as ligands in coordination chemistry. lifechemicals.com | Catalysis, development of metal-organic frameworks (MOFs). mdpi.com |

Interdisciplinary Research Integrating this compound into New Areas of Chemical Science

The unique structural and electronic properties of the pyrazole nucleus make it a versatile candidate for applications beyond its traditional use in medicine and agriculture. mdpi.com Future research will likely see this compound integrated into various interdisciplinary fields.

Emerging research avenues include:

Materials Science: Pyrazole derivatives are being explored for their potential in developing organic materials with interesting photophysical properties. mdpi.com This includes applications in sensors, organic light-emitting diodes (OLEDs), and fluorescent probes. mdpi.comnih.gov

Supramolecular Chemistry: The pyrazole scaffold can be incorporated into larger molecular architectures to create receptors capable of recognizing and binding specific ions or molecules. lifechemicals.com

Coordination Chemistry and Catalysis: N-unsubstituted pyrazoles can act as versatile ligands for transition metals, leading to the development of new catalysts for a variety of organic transformations. lifechemicals.commdpi.com

Agrochemicals: While the focus is often on pharmaceuticals, there remains significant potential for developing new pyrazole-based fungicides, herbicides, and insecticides, which is a well-established application area for this class of compounds. nih.govmdpi.com

By pursuing these future directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications across the chemical sciences.

Q & A

Q. What are the common synthetic routes for Triethyl-1H-pyrazol-4-amine and its derivatives?

this compound derivatives are typically synthesized via multi-step protocols involving cyclization, formylation, oxidation, and acylation. For example:

- Cyclization : Ethyl acetoacetate reacts with hydrazine derivatives (e.g., phenylhydrazine) under reflux to form pyrazole intermediates .

- Acylation : The resulting pyrazole-4-carbonyl chloride intermediates react with thiourea or amines to introduce functional groups .

- Optimization : Phosphorus oxychloride (POCl₃) at 120°C is often used for cyclization steps to improve yield .

Key analytical tools include IR, NMR, and X-ray crystallography for structural validation .

Q. How is the crystal structure of this compound derivatives resolved?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

- Data Collection : A Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 173 K .

- Refinement : SHELXL software refines structures using least-squares methods, achieving R-factors < 0.05 for high accuracy .

- Challenges : Twinned crystals or low-resolution data may require SHELXD/SHELXE pipelines for phase determination .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence bioactivity?

Substituents like halogens, aryl groups, or trifluoromethyl moieties significantly modulate biological activity:

- Antimicrobial Activity : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance interactions with bacterial enzyme active sites. Derivatives with 4-fluorophenyl or trichlorophenyl groups show MIC values < 10 µM against E. coli .